molecular formula C11H13ClO2 B15386002 1-(2-(Chloromethyl)-3-methoxyphenyl)propan-2-one

1-(2-(Chloromethyl)-3-methoxyphenyl)propan-2-one

Cat. No.: B15386002
M. Wt: 212.67 g/mol
InChI Key: XRSHYERBSYMMKH-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-3-methoxyphenyl)propan-2-one (CAS: 1804078-85-0) is an aromatic ketone derivative with the molecular formula C₁₁H₁₃ClO₂ and a molar mass of 212.67 g/mol . Structurally, it features a propan-2-one backbone attached to a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the 2-position and a methoxy (-OCH₃) group at the 3-position. This compound is characterized by a predicted density of 1.133 g/cm³ and a boiling point of 297.1 ± 30.0°C . The chloromethyl group introduces reactivity for nucleophilic substitution, while the methoxy group contributes to electronic effects, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-[2-(chloromethyl)-3-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H13ClO2/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5H,6-7H2,1-2H3

InChI Key

XRSHYERBSYMMKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC)CCl

Origin of Product

United States

Comparison with Similar Compounds

1-[4-(Chloromethyl)-3-methoxyphenyl]propan-2-one (CAS: 1804177-51-2)

  • Substituents : Chloromethyl at 4-position , methoxy at 3-position .
  • Impact: Positional isomerism alters steric and electronic effects.

1-(3-Methoxyphenyl)propan-2-one (C₁₀H₁₂O₂)

  • Substituents : Methoxy at 3-position ; lacks chloromethyl group .
  • Impact : Absence of chloromethyl reduces molecular weight (164.20 g/mol ) and lipophilicity. The compound is less reactive toward nucleophilic agents but may exhibit higher solubility in polar solvents due to the methoxy group.

1-(4-Hydroxy-3-methoxyphenyl)propan-2-one

  • Substituents : Hydroxyl (-OH) at 4-position , methoxy at 3-position .
  • Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing aqueous solubility and acidity (pKa ~10 for phenolic -OH). This contrasts with the chloromethyl group’s lipophilic and electrophilic nature.

Functional Group Analogues

1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Substituent : Trifluoromethyl (-CF₃) at 3-position .
  • Impact : The electron-withdrawing -CF₃ group enhances ketone electrophilicity compared to -OCH₃. This compound is used in pharmaceutical synthesis (e.g., fenfluramine precursors) due to its stability under reductive amination .

1-Chloro-3-(2,6-difluorophenyl)propan-2-one

  • Substituents : Chloro (-Cl) and difluorophenyl groups .

Physicochemical Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) Substituents (Position) Boiling Point (°C) Density (g/cm³) Key Reactivity
This compound C₁₁H₁₃ClO₂ 212.67 -CH₂Cl (2), -OCH₃ (3) 297.1 ± 30.0 1.133 Nucleophilic substitution at -CH₂Cl
1-(3-Methoxyphenyl)propan-2-one C₁₀H₁₂O₂ 164.20 -OCH₃ (3) Not reported Not reported Electrophilic aromatic substitution
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.17 -CF₃ (3) Not reported Not reported Reductive amination
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one C₁₀H₁₂O₃ 180.20 -OH (4), -OCH₃ (3) Not reported Not reported Hydrogen bonding, oxidation

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